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Compound of Interest

Compound Name:
Trifluoroacetaldehyde ethyl

hemiacetal

Cat. No.: B041087 Get Quote

In-Depth Spectroscopic Analysis of
Trifluoroacetaldehyde Ethyl Hemiacetal
An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

trifluoroacetaldehyde ethyl hemiacetal (also known as 2,2,2-trifluoro-1-ethoxyethanol), a key

building block in the synthesis of fluorinated organic compounds. This document details its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for these analyses. The information presented is intended to

support researchers, scientists, and professionals in the field of drug development in their

characterization and utilization of this important chemical intermediate.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of trifluoroacetaldehyde ethyl hemiacetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.8 m -OCH2CH3

~4.9 q ~6.5 -CH(OH)CF3

~1.2 t ~7.0 -OCH2CH3

~4.5 br s -OH

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm
Multiplicity (due to C-F
coupling)

Assignment

~124 q -CF3

~88 q -CH(OH)CF3

~65 t -OCH2CH3

~15 s -OCH2CH3

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppm Multiplicity Assignment

~ -77 d -CF3

Note: The ¹⁹F NMR chemical shift is an estimate based on similar trifluoromethyl-containing

compounds, as a specific spectrum for trifluoroacetaldehyde ethyl hemiacetal was not

publicly available.

Infrared (IR) Spectroscopy[2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch

~2980 Medium C-H stretch (sp³)

~1280 Strong C-F stretch

~1100 Strong C-O stretch

Mass Spectrometry (MS)[3]
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Possible Fragment

144 Low [M]⁺ (Molecular Ion)

115 Moderate [M - C2H5]⁺

99 High [M - OCH2CH3]⁺

69 High [CF3]⁺

45 Moderate [OCH2CH3]⁺

29 High [CH2CH3]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of trifluoroacetaldehyde ethyl hemiacetal (approximately 5-

10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm

NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer

(e.g., 300 or 400 MHz for ¹H).
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¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence was used.

Number of Scans: 16-32 scans were typically co-added to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at

7.26 ppm).

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the

lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

Referencing: Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

¹⁹F NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence, often without proton decoupling to

observe H-F coupling.

Number of Scans: 16-64 scans.

Referencing: An external or internal standard, such as CFCl₃ (0 ppm), is typically used for

referencing.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat trifluoroacetaldehyde ethyl hemiacetal was placed

between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

Data Acquisition:

Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to

400 cm⁻¹.

Resolution: A spectral resolution of 4 cm⁻¹ was used.

Background Correction: A background spectrum of the clean salt plates was recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: The mass spectrum was scanned over a range of m/z values, typically from 20

to 200 amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and

major fragment ions.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a

potential fragmentation pathway in mass spectrometry.
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Spectroscopic Analysis Workflow of Trifluoroacetaldehyde Ethyl Hemiacetal
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Caption: Workflow for the spectroscopic characterization.
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Postulated Mass Spectrometry Fragmentation Pathway

[CF3CH(OH)OCH2CH3]⁺
m/z = 144

[CF3CH(OH)]⁺
m/z = 99

- •OCH2CH3
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- •CF3CH(OH)

[M - C2H5]⁺
m/z = 115

- •CH2CH3

[CF3]⁺
m/z = 69

- •CH(OH)

[CH2CH3]⁺
m/z = 29

- •O
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Caption: Key fragmentations in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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